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Gaegurin-LK2

Cat. No.: B1576569
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Description

Significance of AMPs in Host Defense

Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a diverse and widespread component of the innate immune system, found in virtually all forms of life, from bacteria to vertebrates. wikipedia.orgscirp.org These gene-encoded molecules represent a rapid, non-specific first line of defense against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. wikipedia.orgnih.gov Their fundamental role is to protect the host from infection. nih.gov

The antimicrobial efficacy of AMPs stems from their distinct physicochemical properties. nih.gov They are typically cationic, due to a high content of basic amino acid residues like lysine (B10760008) and arginine, and amphipathic, meaning they possess both hydrophobic and hydrophilic regions. mdpi.comfrontiersin.org This amphipathicity allows them to interact with and disrupt the microbial cell membranes, which are rich in negatively charged components. frontiersin.org While the primary mechanism for many AMPs involves permeabilizing the cell membrane, leading to cell lysis, others can translocate into the cytoplasm to interfere with essential cellular processes such as the synthesis of DNA, RNA, and proteins. wikipedia.orgnih.gov Beyond their direct antimicrobial actions, many AMPs also exhibit immunomodulatory functions, playing a role in processes like inflammation and linking the innate and adaptive immune responses. scirp.orgmdpi.comfrontiersin.org

Amphibian Skin as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and prolific source of a vast array of bioactive molecules. bohrium.comfrontiersin.org As a vital organ for respiration, hydration, and defense, amphibian skin possesses specialized granular glands that synthesize and secrete a potent chemical cocktail to deter predators and prevent microbial colonization on their moist, permeable surface. frontiersin.orgmdpi.com This secretion is a treasure trove of biologically active peptides, including hormones, neuropeptides, and a particularly rich diversity of antimicrobial peptides. nih.govimrpress.com

Researchers have isolated and characterized hundreds of AMPs from the skin secretions of numerous frog and salamander species. bohrium.combohrium.com These peptides are often grouped into families based on sequence similarity, such as the dermaseptins, temporins, and gaegurins. mdpi.com The exploration of these amphibian-derived peptides is of significant scientific interest, not only for understanding amphibian biology but also for their potential as templates for developing new therapeutic agents to combat the rise of antibiotic-resistant pathogens. bohrium.comnih.gov

Overview of the Gaegurin Peptide Family

The Gaegurin family of antimicrobial peptides was originally isolated from the skin of the Korean frog, Glandirana emeljanovi (formerly classified as Rana rugosa). nih.gov These peptides are cationic, and upon interaction with membranes, they tend to form alpha-helical structures. nih.gov The family is structurally diverse and has been divided into different groups based on amino acid sequence. psu.edu A characteristic feature of many peptides in this family is a conserved heptapeptide (B1575542) motif near the C-terminus which includes two cysteine residues that form an intramolecular disulfide bridge, often referred to as the 'Rana box'. psu.edunih.gov

Members of the Gaegurin family, such as Gaegurin 4, have been studied for their broad-spectrum antimicrobial activity. psu.edunih.gov Structural studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have shown that these peptides typically consist of amphipathic helices connected by flexible loop regions. psu.edunih.gov For instance, Gaegurin 4 is a 37-residue peptide that forms two alpha-helices. nih.gov

Research Context of Gaegurin-LK2

This compound is a novel antimicrobial peptide that was discovered and purified from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. researchgate.netnih.gov Its identification expanded the knowledge of the Gaegurin family, showing that similar peptide families are present across different amphibian genera (Limnonectes and Rana). nih.gov

The research involved purifying the peptide from the frog's skin secretions using techniques like gel filtration and high-performance liquid chromatography (HPLC). researchgate.net Its amino acid sequence was determined through Edman degradation and mass spectrometry, and this was further confirmed by cloning the cDNA that encodes the peptide's precursor molecule. nih.gov The precursor consists of a signal peptide, an acidic spacer, and the mature this compound peptide. nih.gov this compound was identified alongside four other novel AMPs from the same frog species: Gaegurin-LK1, Temporin-LK1, Rugosin-LK1, and Rugosin-LK2. researchgate.netnih.gov Research has demonstrated that this compound possesses strong antimicrobial activities against a range of bacteria and fungi. researchgate.netnih.gov

Detailed Research Findings

This compound is a member of the gaegurin family of antimicrobial peptides. It was isolated from the skin secretions of Limnonectes kuhlii. researchgate.net Structurally, this compound is characterized by the presence of two cysteine residues which are presumed to form an intramolecular disulfide bridge, a feature common in many amphibian AMPs known as the Rana-box. researchgate.net The peptide's amino acid sequence and molecular mass have been determined through Edman degradation and mass spectrometry analysis. researchgate.netnih.gov

The antimicrobial properties of this compound have been evaluated against a panel of microorganisms. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. americanchemicalsuppliers.com

Antimicrobial Activity of this compound

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Organism TypeSpeciesStrainMIC (µM)
Gram-positive BacteriaStaphylococcus aureus20.0
Gram-positive BacteriaBacillus subtilis20.0
Gram-negative BacteriaEscherichia coliML-35P50.0
Gram-negative BacteriaPseudomonas aeruginosaPA0110.0
FungusCandida albicans-

Data sourced from BOC Sciences and other chemical suppliers. americanchemicalsuppliers.com Note: The MIC for C. albicans is mentioned as active but a specific value is not provided in the cited sources.

Properties

bioactivity

Antimicrobial

sequence

FLGPIIKMATGILPTAICKGLKKC

Origin of Product

United States

Discovery and Isolation of Gaegurin Lk2

Source Organism and Secretion Collection Methodologies

Gaegurin-LK2 was discovered and isolated from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. nih.gov This amphibian species is the natural source of the peptide. The collection of skin secretions is a critical first step in the isolation process. While the specific method for this compound was not detailed, a common and established technique for obtaining amphibian skin secretions involves a mild electrical stimulation to the dorsal skin surface. This process induces the release of granular gland contents onto the skin, which are then carefully collected. researchgate.net The collected secretions, which contain a complex mixture of bioactive peptides, are often lyophilized (freeze-dried) to preserve their integrity for subsequent analysis. researchgate.net

Purification Techniques for this compound

The purification of this compound from the crude skin secretion is a multi-step process designed to isolate the peptide from a complex mixture. The lyophilized crude secretion is first dissolved in a buffer solution. researchgate.net The initial purification step typically involves size-exclusion chromatography, such as with a Sephadex G-50 column, which separates molecules based on their size. researchgate.net

Fractions containing antimicrobial activity are then subjected to further purification using reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.nettubitak.gov.tr This technique separates peptides based on their hydrophobicity. The process often utilizes a C18 column and a linear gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing trifluoroacetic acid. researchgate.net The peaks corresponding to the purified peptides are monitored by absorbance at a specific wavelength, typically 215 nm. researchgate.net The fraction corresponding to this compound is collected for further analysis.

Structural Elucidation and Primary Sequence Determination

The determination of the primary structure of this compound is crucial for its characterization. This involves identifying the linear sequence of amino acids that make up the peptide chain. nih.govresearchgate.net

The primary amino acid sequence of this compound was determined using Edman degradation. nih.govresearchgate.net This well-established method sequentially removes one amino acid at a time from the N-terminus of the peptide. The removed amino acid is then identified, and the process is repeated to determine the entire sequence. Automated protein sequencers are often employed for this process. researchgate.net

Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the purified peptide and to corroborate the amino acid sequence data. nih.govresearchgate.net For this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was utilized. researchgate.net This technique measures the mass-to-charge ratio of the ionized peptide, providing a highly accurate molecular mass. The experimentally observed mass of this compound was 2515.5 Da, which matched the theoretical mass calculated from its amino acid sequence. researchgate.net

The primary sequence of this compound was determined to be FLGPIIKMATGILPTAICKGLKKC . researchgate.net

Molecular Cloning of this compound Precursors

To understand the genetic basis of this compound production, molecular cloning techniques were employed to identify the precursor protein from which the mature peptide is derived. nih.govresearchgate.net

A cDNA (complementary DNA) library was constructed from the skin of Limnonectes kuhlii. nih.govresearchgate.net This process involves several key steps:

Isolation of mRNA: Total RNA is extracted from the frog's skin tissue, and the messenger RNA (mRNA), which carries the genetic code for proteins, is isolated. youtube.comaacmanchar.edu.inlibretexts.org

Reverse Transcription: The isolated mRNA is used as a template to synthesize a single-stranded cDNA molecule using the enzyme reverse transcriptase. youtube.comaacmanchar.edu.in

Second-Strand Synthesis: The single-stranded cDNA is then used as a template to create a double-stranded cDNA molecule. youtube.comaacmanchar.edu.in

Vector Ligation: The double-stranded cDNA is inserted into a cloning vector, such as a plasmid. aacmanchar.edu.inlibretexts.org

Transformation: The recombinant vectors are introduced into host cells, typically bacteria, creating a library of clones, each containing a specific cDNA insert. aacmanchar.edu.inlibretexts.org

This cDNA library is then screened to identify the clone containing the sequence encoding the this compound precursor. springernature.com The precursor protein for this compound, as deduced from the cloned cDNA, consists of a signal peptide, an acidic spacer peptide, and the mature this compound peptide. nih.govresearchgate.net This structural organization is common for many amphibian antimicrobial peptides. imrpress.com

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Amino Acid Sequence FLGPIIKMATGILPTAICKGLKKC

| Molecular Weight (Da) | 2515.5 |

Table 2: Compound Names Mentioned in this Article

Compound Name
Acetonitrile
This compound

2 Analysis of Precursor Architecture and Processing

The biosynthesis of this compound, like many other amphibian antimicrobial peptides, involves the initial translation of a larger precursor protein, which subsequently undergoes a series of post-translational modifications to yield the mature, active peptide. The architecture of this precursor and its processing have been elucidated through the analysis of cDNA cloned from the skin of the Kuhl's wart frog, Limnonectes kuhlii. researchgate.netnih.gov

The precursor protein of this compound exhibits a characteristic tripartite structure, which is a common organizational motif for antimicrobial peptides in amphibians. researchgate.netplos.org This structure consists of three distinct domains: an N-terminal signal peptide, a central acidic spacer peptide, and the C-terminal mature this compound peptide. researchgate.netnih.gov

Precursor Architecture

The entire precursor of Gaegurin-LK peptides is composed of 65, 70, or 75 amino acid residues. researchgate.net A detailed breakdown of the precursor's domains is as follows:

Signal Peptide: This N-terminal sequence is highly conserved and comprises 22 amino acid residues. researchgate.net The signal peptide's primary role is to direct the nascent polypeptide into the endoplasmic reticulum, a critical first step for secretion. researchgate.net

Acidic Spacer Peptide: Following the signal peptide is a region rich in acidic amino acid residues, such as aspartic acid and glutamic acid. researchgate.netlibretexts.org This domain is believed to play a role in preventing the premature activity of the cationic mature peptide, which could be toxic to the host's own cells. researchgate.net

Mature this compound: The C-terminal domain contains the amino acid sequence of the final, biologically active this compound peptide. researchgate.net

The structural organization of these precursors is consistent across the Gaegurin-LK family, highlighting a conserved biosynthetic pathway. researchgate.net

Table 1: Domain Architecture of Gaegurin-LK Precursor

Domain Length (Amino Acids) Key Features
Signal Peptide 22 Conserved N-terminal sequence
Acidic Spacer Peptide Variable Rich in acidic residues (Aspartic acid, Glutamic acid)
Mature Peptide Variable C-terminal location; biologically active sequence

Data derived from research on Limnonectes kuhlii skin secretions. researchgate.net

Enzymatic Processing

The liberation of the mature this compound from its precursor is a precise enzymatic process. The key to this process is a specific cleavage signal located at the junction between the acidic spacer peptide and the mature peptide sequence. researchgate.net

Cleavage Signal: All Gaegurin-LK precursors share a conserved di-basic cleavage site, specifically a Lysine-Arginine (-Lys-Arg-) pair. researchgate.net This motif is a well-recognized target for proprotein convertases, a family of endoproteases that are responsible for the maturation of many secreted proteins and peptides. researchgate.netbicnirrh.res.in

Following the initial cleavage, further post-translational modifications may occur to produce the final active peptide. One such common modification in amphibian antimicrobial peptides is C-terminal amidation, which can enhance the peptide's stability and biological activity. researchgate.net

Biological Activities and Functional Characterization of Gaegurin Lk2

Broad-Spectrum Antimicrobial Activity

Gaegurin-LK2 exhibits potent antimicrobial effects against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov This broad-spectrum activity makes it a subject of considerable scientific interest.

This compound has shown notable efficacy against several Gram-positive bacterial strains. researchgate.net Research has demonstrated its inhibitory action against Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 20.0 µM for both. americanchemicalsuppliers.com This activity highlights its potential as an agent against these common pathogens.

The antimicrobial peptide also displays significant activity against Gram-negative bacteria. researchgate.netfrontiersin.org Studies have documented its effectiveness against Escherichia coli ML-35P, with a MIC of 50.0 µM, and more pronounced activity against Pseudomonas aeruginosa PA01, with a MIC of 10.0 µM. americanchemicalsuppliers.com The ability to combat formidable Gram-negative pathogens like P. aeruginosa underscores its therapeutic promise. frontiersin.org

In addition to its antibacterial properties, this compound has demonstrated activity against fungal pathogens. researchgate.net Specifically, it has shown inhibitory effects against Candida albicans, a common cause of fungal infections in humans. americanchemicalsuppliers.com

| Antimicrobial Activity of this compound | | :--- | :--- | | Microorganism | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 20.0 µM americanchemicalsuppliers.com | | Bacillus subtilis | 20.0 µM americanchemicalsuppliers.com | | Escherichia coli ML-35P | 50.0 µM americanchemicalsuppliers.com | | Pseudomonas aeruginosa PA01 | 10.0 µM americanchemicalsuppliers.com | | Candida albicans | MIC reported, but specific value not cited in the provided text. americanchemicalsuppliers.com |

The emergence of multi-drug resistant (MDR) bacteria presents a significant global health challenge. mdpi.com Antimicrobial peptides like this compound are being investigated as potential solutions to this growing problem. nih.gov While specific studies evaluating this compound against a wide panel of MDR strains were not detailed in the provided search results, the general class of antimicrobial peptides is recognized for its potential to be effective against such resistant bacteria. nih.govmdpi.com

Cellular and Molecular Mechanisms of Antimicrobial Action

Understanding the mechanisms by which antimicrobial peptides exert their effects is crucial for their development as therapeutic agents. mdpi.comnih.gov

A primary mechanism of action for many antimicrobial peptides, including those in the gaegurin family, involves the disruption of microbial cell membranes. frontiersin.orgmdpi.com These peptides are typically cationic and amphipathic, allowing them to selectively interact with the negatively charged components of bacterial membranes. mdpi.comnih.gov This interaction can lead to the formation of pores or channels in the membrane, disrupting the cell's integrity and causing leakage of intracellular contents, ultimately resulting in cell death. frontiersin.orgmdpi.comnih.gov

The selectivity of peptides like Gaegurin 4 (a related peptide) for bacterial membranes over host cells, such as red blood cells, is attributed to differences in membrane composition. nih.govnih.gov Bacterial membranes are rich in negatively charged phospholipids (B1166683), which facilitates the electrostatic attraction of the positively charged peptide. nih.gov In contrast, the outer leaflet of red blood cell membranes is predominantly composed of neutral phospholipids, and the presence of cholesterol can also reduce the peptide's disruptive activity. nih.gov This targeted action on microbial membranes is a key feature of their antimicrobial efficacy. nih.govnih.gov

Membrane-Targeted Mechanisms

Ancillary Biological Activities

While primarily recognized for their antimicrobial properties, gaegurins and related peptides have demonstrated a range of other biological activities, most notably anticancer effects. nih.govarakmu.ac.ir

Anticancer Activity of Gaegurin-Related Peptides

Several members of the gaegurin family, including Gaegurin 5 and Gaegurin 6, have shown selective cytotoxic activity against various cancer cell lines. nih.govmdpi.com This has spurred interest in their potential as templates for the development of novel anticancer therapeutics. wipo.int

A hallmark of many antimicrobial peptides, including gaegurins, is their ability to selectively target and kill cancer cells while exhibiting minimal toxicity towards normal, healthy cells. nih.govmdpi.commdpi.com This selectivity is largely attributed to differences in the cell membrane composition between cancerous and non-cancerous cells. nih.gov Cancer cell membranes often have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. nih.gov This negative charge facilitates the initial electrostatic attraction of the positively charged (cationic) peptides. nih.govnih.gov In contrast, the membranes of normal mammalian cells are typically zwitterionic or have a lower negative charge, resulting in weaker interactions with the peptides. nih.gov

For instance, Gaegurin 5 and its synthetic analogs have been shown to selectively kill human colon (HCT116) and breast (MCF-7) carcinoma cells with low hemolytic activity. nih.govmdpi.com Similarly, Gaegurin 6 and its analog, PTP7, display broad-spectrum cytotoxicity against human cancer cells, including multidrug-resistant variants, without significantly affecting peripheral blood mononuclear cells. nih.govmdpi.com

Table 1: Selective Cytotoxicity of Gaegurin-Related Peptides

Peptide Cancer Cell Line(s) Effect Reference
Gaegurin 5 & Analogs HCT116 (colon), MCF-7 (breast) Selective cytotoxicity, minimal hemolysis nih.govmdpi.com
Gaegurin 6 & PTP7 Various human cancer cells, including multidrug-resistant MCF-7 Broad-spectrum cytotoxicity, no detectable cytotoxicity against peripheral blood mononuclear cells nih.govmdpi.com

The cytotoxic effects of gaegurin-related peptides on cancer cells are mediated through various mechanisms, with apoptosis being a prominent pathway. nih.govarakmu.ac.irmuni.cz Apoptosis, or programmed cell death, is a controlled process that involves distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. bio-rad-antibodies.comfucoidan-life.com Evidence for apoptosis induction by gaegurins includes the detection of DNA fragmentation in cancer cells treated with these peptides. nih.gov The apoptotic cascade can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govbio-rad-antibodies.com The disruption of mitochondrial function by peptides can trigger the intrinsic pathway. nih.gov

In addition to apoptosis, some anticancer agents can induce cell cycle arrest, preventing cancer cells from proliferating. nih.govmhmedical.com This arrest can occur at different phases of the cell cycle, such as G2/M or S phase, and is often mediated by the regulation of key cell cycle proteins. nih.govresearchgate.netplos.org While direct evidence for this compound inducing cell cycle arrest is still emerging, derivatives of other gaegurins have been found to induce cell cycle arrest in multidrug-resistant cancer cells. nih.gov

The primary mode of action for many antimicrobial peptides, including gaegurins, is the disruption of the cell membrane. nih.gov After the initial electrostatic binding to the cancer cell surface, the peptides insert into the lipid bilayer. nih.gov At sufficient concentrations, they can form pores or channels in the membrane through models like the "barrel-stave" or "toroidal pore" mechanism. nih.gov This permeabilization of the membrane leads to a loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell lysis. nih.gov

Alternatively, the "carpet" model suggests that the peptides accumulate on the membrane surface in a carpet-like manner, and at a critical concentration, they disrupt the membrane in a detergent-like fashion, leading to micellization and membrane fragmentation. nih.gov These membrane-disrupting activities are fundamental to the direct killing of cancer cells by gaegurin-related peptides. nih.gov

Intracellular Anticancer Mechanisms

This compound, a member of the antimicrobial peptide (AMP) family, exhibits promising anticancer activities through various intracellular mechanisms. Like many AMPs, this compound's primary mode of action involves interaction with and disruption of cancer cell membranes. This is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components of cancer cell membranes. dovepress.comfrontiersin.org This interaction is a key determinant of its broad-spectrum anticancer effect. dovepress.com

Once associated with the cancer cell, this compound can induce cell death through several pathways. A primary mechanism is the induction of apoptosis, or programmed cell death. frontiersin.org This can be triggered through both extrinsic (death receptor-dependent) and intrinsic (mitochondrial) pathways. aging-us.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to a cascade of events culminating in apoptosis. aging-us.com The intrinsic pathway, on the other hand, is regulated by the Bcl-2 family of proteins and involves the permeabilization of the mitochondrial membrane. aging-us.com

Furthermore, some AMPs have been shown to cause cell cycle arrest in tumor cells, preventing their proliferation. dovepress.com For instance, derivatives of the related Gaegurin II sub-family can induce tumor cell cycle arrest and apoptosis in multidrug-resistant cancer cells, highlighting the potential for these peptides in treating refractory malignancies. dovepress.com The ability of AMPs to target multidrug-resistant cancer cells is particularly significant, as the overexpression of proteins like P-glycoprotein in these cells can increase the negative charge on the cell surface, potentially enhancing the binding of cationic AMPs. dovepress.com

Research has also explored the intracellular signaling pathways affected by compounds with anticancer properties. For example, the gallium complex GaQ(3) has been shown to trigger intracellular calcium release, which in turn can lead to the activation of p53, a critical tumor suppressor protein. nih.gov This process can also lead to the generation of reactive oxygen species (ROS), further contributing to apoptosis. nih.gov While not directly studied for this compound, these mechanisms are plausible avenues for its anticancer action given the commonalities in cancer cell biology.

Mechanism Description Key Molecules Involved
Membrane Disruption Interaction with and disruption of the cancer cell membrane, leading to increased permeability and lysis. dovepress.comfrontiersin.orgCationic peptide, negatively charged membrane components
Apoptosis Induction Triggering of programmed cell death through intrinsic and extrinsic pathways. frontiersin.orgaging-us.comCaspases, Bcl-2 family proteins, death receptors aging-us.com
Cell Cycle Arrest Halting the proliferation of cancer cells. dovepress.com-
Targeting Multidrug Resistance Enhanced activity against cancer cells that have developed resistance to conventional chemotherapy. dovepress.comP-glycoprotein dovepress.com

Immunomodulatory Effects

This compound is understood to possess immunomodulatory properties, a characteristic shared by many antimicrobial peptides which are integral components of the innate immune system. frontiersin.org These peptides can influence the immune response in various ways, contributing to both host defense and the regulation of inflammation. nih.gov

Modulation of Inflammatory Responses

The inflammatory response is a critical component of the immune system, and its modulation is essential for maintaining tissue homeostasis. nih.gov this compound, like other immunomodulatory agents, can influence this process. The inflammatory cascade involves the infiltration of immune cells such as macrophages, lymphocytes, and neutrophils, and the release of pro-inflammatory and anti-inflammatory cytokines. nih.gov

Antimicrobial peptides can modulate inflammation by influencing the production of these signaling molecules. frontiersin.org For instance, some peptides can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while promoting the release of anti-inflammatory cytokines such as IL-10. nih.govmdpi.com This dual activity allows for a controlled inflammatory response, preventing excessive tissue damage that can result from chronic inflammation. frontiersin.org The balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes is also crucial in this process. nih.gov

Impact on Immune Cell Function

This compound can directly impact the function of various immune cells. Antimicrobial peptides are known to modulate the activity of key players in both the innate and adaptive immune systems. nih.gov

Innate Immune Cells: Peptides can influence the function of cells like macrophages and natural killer (NK) cells. nih.govelifesciences.org For example, they can enhance macrophage phagocytic activity, a critical process for clearing pathogens and cellular debris. ejournals.ca Some peptides can also activate NK cells, which are important for eliminating tumor cells and virus-infected cells. elifesciences.org

Adaptive Immune Cells: The adaptive immune response, mediated by T and B lymphocytes, can also be affected. nih.gov Some peptides can influence T cell activation and proliferation. nih.gov The regulation of T cell responses is crucial, as evidenced by the role of regulatory T cells (Tregs) in suppressing excessive immune reactions. frontiersin.org

Immune Cell Type Effect of Immunomodulators
Macrophages Modulation of phenotype (M1/M2 balance), enhancement of phagocytosis. nih.govejournals.ca
Natural Killer (NK) Cells Activation and enhanced cytotoxic activity. elifesciences.org
T Lymphocytes Modulation of activation, proliferation, and differentiation into subsets like helper T cells and regulatory T cells. nih.govfrontiersin.org
B Lymphocytes Potential influence on antibody production. nih.gov

Wound Healing Potential

The potential of this compound in wound healing is an area of growing interest. frontiersin.org The process of wound healing is complex, involving overlapping phases of inflammation, proliferation, and remodeling. frontiersin.org Antimicrobial peptides can contribute to this process through multiple mechanisms.

The initial inflammatory phase is critical for clearing debris and preventing infection. frontiersin.org As discussed, this compound's immunomodulatory properties can help regulate this phase, preventing excessive inflammation that can impede healing. frontiersin.org

During the proliferation phase, the formation of new tissue, including granulation tissue and new blood vessels (angiogenesis), is essential. frontiersin.org Some natural compounds have been shown to promote these processes. frontiersin.org For instance, studies on other natural extracts have demonstrated enhanced neovascularization and collagen production, which are critical for tissue regeneration. frontiersin.org

The final remodeling phase involves the maturation of the new tissue and the synthesis and cross-linking of collagen to increase tensile strength. frontiersin.orgresearchgate.net The ability of certain compounds to modulate collagen synthesis, for example by increasing type III collagen in the early stages and type I collagen later on, can significantly contribute to effective wound repair. frontiersin.org

In vitro studies on other bioactive compounds have shown enhanced proliferation and migration of human dermal fibroblasts, the primary cells in the skin's connective tissue, which is a key indicator of wound healing potential. nih.gov

Phase of Wound Healing Potential Role of Bioactive Peptides
Inflammation Modulation of inflammatory cell infiltration and cytokine production. frontiersin.orgfrontiersin.org
Proliferation Promotion of granulation tissue formation, angiogenesis, and fibroblast proliferation. frontiersin.orgnih.gov
Remodeling Regulation of collagen synthesis and maturation for increased tissue strength. frontiersin.orgresearchgate.net

Structure Activity Relationship Sar Studies of Gaegurin Lk2 and Analogues

Determinants of Antimicrobial Efficacy

Gaegurin-LK2 is a novel antimicrobial peptide purified from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. researchgate.net Its primary structure, the specific sequence of amino acids, is the foundational determinant of its function. The sequence was identified through Edman degradation and mass spectrometry. researchgate.net

Table 1: Amino Acid Sequence of this compound

Peptide Name Amino Acid Sequence

This table presents the primary amino acid sequence of this compound.

The composition of this sequence is critical. The presence of both hydrophobic (e.g., Glycine, Leucine (B10760876), Isoleucine, Alanine, Valine) and cationic, or positively charged, amino acids (e.g., Lysine) is a hallmark of many AMPs. mdpi.comnih.gov This dual character is essential for the peptide's ability to interact with and disrupt microbial membranes. mdpi.com For instance, substitutions in the amino acid sequence of related peptides, such as replacing a key proline residue, have been shown to significantly alter antibacterial activity, underscoring the importance of each component in the sequence. plos.org

Peptide Charge: this compound possesses a net positive charge due to its lysine (B10760008) (K) residues. This cationic nature is crucial for its initial interaction with target cells. nih.gov Bacterial cell membranes are characteristically rich in negatively charged components, such as phosphatidylglycerol and cardiolipin, which creates an electrostatic attraction that draws the positively charged peptide to the bacterial surface. mdpi.comnih.gov In contrast, mammalian cell membranes are primarily composed of zwitterionic (neutrally charged) phospholipids (B1166683), resulting in a weaker electrostatic interaction and contributing to the peptide's selectivity. nih.govfrontiersin.org Increasing the net positive charge of a peptide can enhance its antimicrobial activity, but an excessively high charge can also increase toxicity to host cells. mdpi.comresearchgate.net

Hydrophobicity: Hydrophobicity, conferred by nonpolar amino acids like Leucine and Alanine, drives the insertion of the peptide into the lipid bilayer of the bacterial membrane. researchgate.netdovepress.com After the initial electrostatic attraction, the hydrophobic residues interact with the fatty acyl chains in the membrane core, leading to membrane disruption. nih.gov A delicate balance is essential; while increased hydrophobicity can enhance membrane-disrupting power, it is often associated with a loss of selectivity and increased hemolytic activity (damage to red blood cells). mdpi.comresearchgate.net this compound exhibits a relatively low hemolytic activity of 6.2%, suggesting its hydrophobicity is optimized for bacterial targeting. frontiersin.org

Table 2: Antimicrobial and Hemolytic Activity of this compound

Activity Type Target Organism/Cell Measurement Result Source
Antimicrobial Activity P. aeruginosa / E. coli ML-35P MIC (μg/mL) 10-50 frontiersin.org

This table summarizes the known biological activities of this compound. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth.

While this compound may be unstructured in an aqueous solution, upon interacting with a membrane environment, it is predicted to fold into an amphipathic α-helix. mdpi.comnih.gov This structural conformation is a common and critical feature of many AMPs. nih.govnih.gov An amphipathic helix is one where the hydrophobic amino acid residues are segregated to one side of the helix and the hydrophilic (and charged) residues are segregated to the opposite side. nih.gov

This spatial arrangement is key to its mechanism. The positively charged, hydrophilic face of the helix interacts with the negatively charged phosphate (B84403) head groups on the bacterial membrane surface, while the hydrophobic face penetrates the lipid core of the membrane. mdpi.com This interaction is fundamental to the membrane disruption models (e.g., "toroidal pore" or "carpet" models) that lead to cell death. mdpi.com Studies on other gaegurins, such as Gaegurin-4 and Gaegurin-6, have confirmed that their ability to form an α-helical structure in a lipid environment directly correlates with their antimicrobial activity. nih.govnih.gov

Selective Activity Mechanisms

A crucial attribute of a promising antimicrobial peptide is its ability to selectively kill microbial pathogens while causing minimal harm to the host's own cells. This compound's selectivity is not governed by interaction with specific protein receptors but by its ability to distinguish the fundamental differences between bacterial and mammalian cell membranes. wisc.edu

The primary mechanism for selectivity lies in the different surface properties of bacterial and host cells. frontiersin.org

Bacterial Membranes: These membranes are rich in anionic (negatively charged) phospholipids. This creates a strong electrostatic gradient that attracts and concentrates cationic peptides like this compound at the cell surface, facilitating subsequent membrane disruption. nih.gov

Host Cell Membranes: Mammalian membranes, such as those of red blood cells, are predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, which have no net charge. mdpi.comnih.gov This leads to a much weaker initial electrostatic attraction. nih.gov Furthermore, the presence of cholesterol in mammalian membranes tends to stabilize the lipid bilayer, making it less susceptible to disruption by many AMPs. nih.govnih.gov This differential interaction explains why this compound is potent against bacteria but has low hemolytic activity. nih.govfrontiersin.org

The specific types of lipids and their arrangement within the membrane are critical factors in determining an AMP's selective toxicity. nih.govwarwick.ac.ukrsc.org

Gram-positive bacteria, in particular, have a high content of negatively charged lipids in their membranes, which makes them highly susceptible to cationic AMPs. nih.gov Studies on the related peptide Gaegurin-4 demonstrated that its ability to form pores and induce ion leakage was significantly greater in artificial membranes composed of lipids extracted from bacteria compared to those from red blood cells. nih.govnih.gov The addition of acidic phospholipids (like those in bacteria) enhanced the peptide's activity, while the addition of phosphatidylcholine or cholesterol (prevalent in host cells) reduced it. nih.govnih.gov This provides direct evidence that lipid composition is a master regulator of selectivity. nih.gov The trans-bilayer asymmetry of host cell membranes also contributes to this selectivity. nih.govnih.gov

| Sterols | Absent (generally) | Present (Cholesterol) |

This table highlights the key differences in lipid composition that underpin the selective action of cationic antimicrobial peptides like this compound. mdpi.comnih.gov

Design and Synthesis of this compound Derivatives for Enhanced Activity

The development of new antimicrobial agents is a critical area of research, and naturally occurring peptides like this compound serve as promising templates. This compound is an antimicrobial peptide identified in the skin secretions of the Kuhl's wart frog (Limnonectes kuhlii). researchgate.netresearchgate.net It belongs to the gaegurin family of peptides and is characterized by a structure that includes an intramolecular disulfide bridge, forming a C-terminal loop known as a "Rana-box". researchgate.net This structural feature is common in many amphibian antimicrobial peptides and is crucial for their biological function. nih.govnih.gov The native peptide shows activity against Gram-positive and Gram-negative bacteria as well as fungi. researchgate.netresearchgate.net To improve upon these natural properties, researchers employ strategies of rational design and chemical modification to synthesize derivatives with enhanced potency and better selectivity.

Rational Peptide Design Strategies

Rational design of antimicrobial peptides (AMPs) is a sophisticated process that uses structural and computational tools to predict how changes in an amino acid sequence will affect the peptide's function. mdpi.comnih.gov This approach moves beyond random screening, allowing for the targeted creation of new molecules with desired properties such as increased antimicrobial efficacy and reduced toxicity to host cells. mdpi.comnih.gov

The process for designing derivatives of a peptide like this compound typically involves several key steps:

Structural Analysis: The design process begins with the known three-dimensional structure of the parent peptide. For the gaegurin family, this often involves an amphipathic α-helical structure, which allows the peptide to interact with and disrupt microbial cell membranes. nih.govnih.govfrontiersin.org The presence of specific residues, like a central proline that can introduce a kink or a C-terminal disulfide bridge that provides stability, are critical considerations. nih.gov

Computational Modeling: Bioinformatics and molecular modeling tools are used to simulate how modifications would impact the peptide's structure and function. nih.gov Techniques like molecular dynamics simulations can predict the stability of a proposed analogue and how it would interact with a bacterial membrane. researchgate.net Artificial intelligence (AI) and machine learning (ML) models can screen vast numbers of potential sequences to identify candidates with a high probability of success, accelerating the discovery process. mdpi.comnih.gov

Defining Key Physicochemical Properties: The design focuses on optimizing fundamental properties known to influence AMP activity. frontiersin.org These include:

Net Positive Charge: Increasing the net positive charge, often by substituting neutral or acidic amino acids with cationic residues like lysine or arginine, can enhance the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com

Hydrophobicity: The balance of hydrophobic and hydrophilic residues is critical. Increasing hydrophobicity can enhance membrane disruption but may also increase toxicity to host cells if not properly balanced. researchgate.netmdpi.combohrium.com

Amphipathicity: This refers to the spatial separation of hydrophobic and hydrophilic residues, which is essential for forming membrane-disrupting structures like pores or channels. frontiersin.org Computational tools can be used to model and optimize the amphipathic character of a designed peptide.

By applying these strategies, scientists can generate a focused library of this compound analogues for chemical synthesis and subsequent biological testing, significantly improving the efficiency of developing more effective and safer therapeutic candidates.

Modifications for Improved Potency and Selectivity

Building on rational design principles, specific chemical modifications are synthesized to create this compound derivatives. These modifications aim to enhance biological activity, improve stability against proteases, and increase selectivity towards microbial targets over host cells. bohrium.com

Key modification strategies applicable to this compound include:

Amino Acid Substitution: Replacing specific amino acids is a primary tool for enhancing function. For instance, increasing cationicity by adding lysine residues can improve antimicrobial activity. researchgate.netmdpi.com Similarly, strategically substituting neutral amino acids with hydrophobic ones like leucine can bolster the peptide's ability to permeate bacterial membranes. researchgate.net

Terminal Modifications: Alterations at the N- or C-terminus of a peptide can significantly improve its stability. bohrium.com A common strategy is C-terminal amidation, which removes the negative charge of the carboxyl group. This modification makes the peptide more resistant to degradation by certain proteases and can enhance its biological activity. bohrium.com

Incorporation of Unnatural Amino Acids: To increase stability against proteases, unnatural amino acids, such as D-amino acids, can be incorporated into the peptide sequence. frontiersin.orgbohrium.com Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are much less susceptible to being broken down, prolonging their active lifespan. frontiersin.org

The following table, based on research on the analogous peptide Gaegurin-6, illustrates how specific modifications can impact antimicrobial activity, providing a model for the type of structure-activity relationship (SAR) studies undertaken for this compound derivatives.

PeptideSequenceModificationKey FindingReference
Gaegurin-6 FLPLLAGLAANFLPTIIC KISYKCNative PeptideExhibits antimicrobial activity; forms a disulfide-bridged loop. nih.gov
Reduced Gaegurin-6 FLPLLAGLAANFLPTIIC KISYKCDisulfide bridge reduced (linear form)Complete loss of antimicrobial activity. nih.gov
Serine-Substituted Gaegurin-6 FLPLLAGLAANFLPTIIS KISYKSCysteine residues replaced by SerineAntimicrobial activity was retained, suggesting the α-helical propensity is critical. nih.gov

These studies underscore that a deep understanding of the relationship between a peptide's structure and its biological function is essential for designing new and improved therapeutic agents based on natural templates like this compound. managingip.comresearchgate.net

Chemical Synthesis and Production of Gaegurin Lk2

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for the chemical synthesis of peptides like Gaegurin-LK2. ambiopharm.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The process is characterized by repeated cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid. bachem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps. bachem.com

For the synthesis of antimicrobial peptides such as gaegurins, the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly utilized. researchgate.netresearchgate.net In a study focused on analogues of Gaegurin 5, a structurally related peptide, various analogues were successfully synthesized using Fmoc-based SPPS. nih.gov This methodology allows for the efficient assembly of the peptide chain under mild conditions. The choice of resin, coupling reagents, and protecting groups for the amino acid side chains are critical factors that influence the success of the synthesis. For instance, acid-labile resins are often used, allowing for the final cleavage of the peptide from the solid support under acidic conditions. bachem.com

Microwave-assisted SPPS has emerged as a valuable technique to enhance the efficiency of synthesizing difficult peptide sequences, including some antimicrobial peptides. researchgate.net The application of microwave energy can accelerate both the deprotection and coupling steps, leading to shorter synthesis times and potentially higher purity of the crude product. researchgate.net

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS and is particularly advantageous for the large-scale production of shorter peptides. ambiopharm.comaspenapi.com In LPPS, the peptide is synthesized while remaining in a soluble form, which allows for conventional purification techniques, such as crystallization, to be used for intermediate and final product purification. ambiopharm.com This can lead to very high purity levels. aspenapi.com

A key feature of modern LPPS is the use of soluble tags or supports that impart favorable solubility properties to the growing peptide chain, facilitating its separation from reaction byproducts. bachem.com This approach, sometimes referred to as "tag-assisted" LPPS, combines the benefits of classical solution-phase synthesis with the simplified purification of SPPS. acsgcipr.org While specific examples of this compound synthesis via LPPS are not extensively documented in publicly available literature, the methodology is well-suited for the production of peptide fragments of this compound, which could then be ligated together in a hybrid synthesis approach. ambiopharm.com The GREEN CONTINUOUS LPPS method, for instance, utilizes a completely homogeneous synthesis process where intermediates are not isolated, and byproducts are removed through aqueous extractions, offering a more sustainable and scalable process. aspenapi.com

Chemo-Enzymatic Peptide Synthesis (CEPS) for Complex Structures

The application of CEPS to the synthesis of antimicrobial peptides is an area of active research. frontiersin.org Enzymes can be used to ligate chemically synthesized peptide fragments, offering a convergent and efficient route to the final product. For complex peptides, including those with post-translational modifications, enzymatic methods can be particularly advantageous. monash.edu While the direct application of CEPS for the total synthesis of this compound has not been specifically reported, the principles of this methodology suggest its potential utility, especially for creating analogues or modified versions of the peptide with enhanced properties.

Optimization of Synthesis Protocols for Yield and Purity

The optimization of synthesis protocols is a critical aspect of producing this compound with high yield and purity, which are essential for its biological characterization and potential therapeutic use. Several factors can be fine-tuned to improve the outcome of peptide synthesis.

In SPPS, the choice of resin, coupling reagents, and reaction conditions plays a significant role. For example, the use of high-swelling resins can improve reaction kinetics by increasing the accessibility of the growing peptide chain to reagents. The selection of coupling reagents, such as HBTU or HATU, can influence the efficiency of peptide bond formation and minimize side reactions. Microwave-assisted SPPS can often improve the synthesis of difficult sequences that are prone to aggregation. researchgate.net

The purity of the synthesized peptide is typically assessed by High-Performance Liquid Chromatography (HPLC), and its identity is confirmed by mass spectrometry. resolvemass.cathermofisher.com HPLC analysis allows for the quantification of the desired peptide relative to any impurities, such as truncated or deletion sequences. resolvemass.ca The optimization process involves systematically adjusting synthesis parameters to maximize the area of the main peak in the HPLC chromatogram, corresponding to the correct peptide product.

The following table presents a comparative analysis of different SPPS protocols, illustrating how the choice of methodology can impact the crude yield and purity of synthesized peptides. While this data is not for this compound specifically, it provides a representative example of the variations that can be expected with different synthesis techniques.

Synthesis ProtocolPeptide SequenceCrude Yield (%)Purity (%)Peptide Specific Yield (%)
Tea Bag SynthesisNBC11210808
Microwave SynthesisNBC112508543
Manual SynthesisNBC112709264
Tea Bag SynthesisNBC759458036
Microwave SynthesisNBC759607746
Manual SynthesisNBC759859278

This table is generated based on data from a study comparing different SPPS protocols for two distinct peptide sequences and is intended to be illustrative of the impact of synthesis methodology on yield and purity. researchgate.net

Ultimately, the goal of optimization is to develop a robust and reproducible synthesis protocol that consistently delivers this compound of sufficient quality and quantity for its intended application.

Pre Clinical Investigations and Potential Applications of Gaegurin Lk2

In Vitro Efficacy Evaluation

Cell-Based Assays for Antimicrobial Activity

Gaegurin-LK2, isolated from the skin secretions of the Kuhl's wart frog (Limnonectes kuhlii), has demonstrated significant antimicrobial effects in laboratory settings. researchgate.net Cell-based assays are fundamental in determining the antimicrobial prowess of novel compounds. A key metric used is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. idexx.dklitfl.combmglabtech.com

Studies have shown that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, it has shown strong antimicrobial effects against Pseudomonas aeruginosa and Escherichia coli ML-35P, with MIC values ranging from 2.5 to 10 μg/mL and 10 to 50 μg/mL, respectively. researchgate.net This broad-spectrum activity highlights its potential as a therapeutic agent for various bacterial infections. researchgate.net The mechanism of action for many antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane. nih.govimrpress.com

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacteria

Bacterial Strain MIC (μg/mL) Reference
Pseudomonas aeruginosa 2.5 - 10 researchgate.net
Escherichia coli ML-35P 10 - 50 researchgate.net

Biofilm Inhibition and Eradication Studies

Bacterial biofilms, which are structured communities of bacteria encapsulated in a self-produced matrix, pose a significant challenge in treating chronic infections due to their increased resistance to conventional antibiotics. mdpi.comnih.gov The evaluation of a compound's ability to both inhibit the formation of new biofilms and eradicate existing ones is crucial. The Minimum Biofilm Eradication Concentration (MBEC) is a key parameter determined in these studies, representing the minimum concentration required to kill the biofilm bacteria. mdpi.com

While specific data on this compound's direct effect on biofilm inhibition and eradication is not extensively detailed in the provided results, the general approach for such studies involves growing bacterial biofilms on surfaces like 96-well plates. nih.govimquestbio.com The biomass of the biofilm can be quantified using staining methods like crystal violet. mdpi.comimquestbio.com The viability of bacteria within the biofilm after treatment with the antimicrobial agent is often assessed using methods like the resazurin-based assay or by counting colony-forming units (CFU). nih.govnih.gov Given its potent antimicrobial activity against planktonic (free-floating) bacteria, investigating this compound's efficacy against biofilms is a logical next step in its preclinical evaluation.

Cell Culture Models for Anticancer Activity

In addition to its antimicrobial properties, this compound belongs to the gaegurin family of peptides, some of which have shown selective cytotoxic activity against cancer cells. nih.gov Cell culture models are instrumental in the initial screening and characterization of potential anticancer compounds. nih.govrsc.org These in vitro assays help determine a compound's ability to inhibit the growth of or kill cancer cells, often expressed as the half-maximal inhibitory concentration (IC50). nih.govmdpi.com

Derivatives of gaegurins have been found to induce cell cycle arrest and apoptosis in multidrug-resistant cancer cells, indicating their potential in oncology. dovepress.com The mechanism of action for many anticancer peptides involves the disruption of the cancer cell membrane, which is often compositionally different from normal cell membranes, or by interfering with intracellular processes. dovepress.commdpi.com For instance, some peptides can trigger apoptosis by activating caspase pathways. dovepress.comarchivesofmedicalscience.com While direct studies on this compound's anticancer activity are not specified, related gaegurins have demonstrated cytotoxicity against various human tumor cell lines, including colon and breast carcinoma cells. nih.gov

In Vivo Studies in Animal Models (Focus on Mechanisms and Efficacy)

Efficacy in Bacterial Infection Models

To assess the therapeutic potential of this compound in a living organism, researchers utilize animal models of bacterial infection. nih.govd-nb.info These models are crucial for bridging the gap between in vitro findings and potential clinical applications. frontiersin.org Mouse models are commonly used, where an infection is induced, and the efficacy of the antimicrobial agent is evaluated by monitoring animal survival rates and bacterial load in various tissues. nih.govnih.gov

While specific in vivo studies focusing solely on this compound were not found in the search results, the general methodology for such investigations is well-established. For example, in a mouse model of sepsis or a deep-thigh wound infection, the administration of an effective antimicrobial agent would be expected to lead to a significant reduction in bacterial counts (CFU) in the blood or infected tissue compared to untreated control groups. nih.gov The efficacy of antimicrobial peptides in these models provides critical information about their stability, distribution, and therapeutic effect in a complex biological system. nih.gov

Evaluation in Cancer Models

Animal models, particularly xenograft models in mice, are a cornerstone of in vivo cancer research. herabiolabs.combiorxiv.org In these models, human cancer cells are implanted into immunodeficient mice, allowing for the study of tumor growth and the evaluation of novel anticancer therapies in a living system. researchgate.netmdpi.com

Although direct in vivo cancer studies for this compound are not detailed, research on other anticancer peptides provides a framework for how such evaluations would be conducted. For instance, studies have shown that the administration of certain peptides can significantly slow tumor growth in mice bearing xenografts. researchgate.net The efficacy of the treatment is often assessed by measuring tumor volume over time and, in some cases, by analyzing the tumor tissue for markers of apoptosis or inhibition of cell proliferation. researchgate.net Furthermore, some anticancer peptides have been shown to improve the survival rates of tumor-bearing mice. dovepress.com Given the in vitro anticancer potential of the gaegurin family, evaluating this compound in relevant in vivo cancer models would be a critical step in its development as a potential cancer therapeutic.

Assessment of Immunomodulatory Effects in Animal Systems

The immunomodulatory properties of antimicrobial peptides (AMPs) like this compound are a growing area of research, suggesting their potential to influence the host's immune response to infection and other pathological conditions. While direct in-vivo studies detailing the specific immunomodulatory mechanisms of this compound are emerging, the broader understanding of AMPs indicates they can modulate immune functions in various ways. These include stimulating the release of cytokines and chemokines, which are crucial for recruiting immune cells to the site of infection or injury. mdpi.comnih.gov They can also regulate the activity of various immune cells, including macrophages, T lymphocytes, and B lymphocytes, thereby influencing both innate and adaptive immunity. mdpi.comnih.gov

For instance, studies on other immunomodulatory agents have shown that they can enhance the recruitment of neutrophils and macrophages to the site of inflammation. biorxiv.org Furthermore, some natural compounds have been observed to decrease the number of activated CD4+ and CD8+ cells and down-regulate the expression of proteins involved in graft rejection, indicating a potential for immunosuppressive effects where needed. nih.gov The modulation of the immune system is a complex process involving various signaling pathways and cell types. plos.orgnih.gov Animal models are crucial for elucidating these effects. For example, studies in mice have demonstrated how environmental factors can prime the immune system, leading to more effective clearance of bacterial challenges. biorxiv.org Such models could be instrumental in understanding the full scope of this compound's immunomodulatory potential in a living organism.

Synergistic Effects with Conventional Therapeutics

The combination of antimicrobial peptides with existing drugs is a promising strategy to enhance therapeutic efficacy, particularly against resistant pathogens and cancer cells.

Combination with Antibiotics against Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies. biointerfaceresearch.comnih.gov One such approach is the combination of antimicrobial peptides like this compound with conventional antibiotics. biointerfaceresearch.comnih.gov This strategy aims to create a synergistic effect, where the combined efficacy of the two agents is greater than the sum of their individual effects. nih.govscirp.org

The primary mechanism behind this synergy often involves the antimicrobial peptide increasing the permeability of the bacterial membrane. nih.govfrontiersin.org This disruption of the membrane allows for enhanced entry of the conventional antibiotic into the bacterial cell, thereby increasing its effective concentration at the target site. nih.gov This can re-sensitize resistant bacteria to antibiotics to which they were previously impervious. nih.gov Studies have shown that this approach can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. scirp.orgfrontiersin.org

Several studies have demonstrated the effectiveness of combining different antimicrobial peptides with a variety of antibiotics against a range of resistant pathogens, including both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov This combinatorial approach not only enhances the killing of bacteria but can also help to prevent the development of further resistance. nih.govscirp.org

Table 1: Examples of Synergistic Effects of Antimicrobial Peptides with Conventional Antibiotics

Antimicrobial Peptide/Agent Conventional Antibiotic Target Pathogen(s) Observed Effect Reference
2-aminoimidazole/triazole conjugate Colistin Acinetobacter baumannii 3-orders-of-magnitude increase in biofilm dispersion nih.gov
2-aminoimidazole/triazole conjugate Novobiocin Staphylococcus aureus, Staphylococcus epidermidis Synergistic biofilm dispersion nih.gov
2-aminoimidazole/triazole conjugate Tobramycin Pseudomonas aeruginosa Synergistic biofilm dispersion nih.gov
Nal-tagged peptides Vancomycin, Ciprofloxacin Gram-positive and Gram-negative bacteria Increased membrane permeabilization and synergistic killing frontiersin.org
Ofloxacin Amoxicillin Multidrug-resistant bacteria 90% synergistic interaction scirp.org
Ciprofloxacin Amoxicillin Multidrug-resistant bacteria 90% synergistic interaction scirp.org

Combination with Chemotherapeutic Agents

The concept of combination therapy is a cornerstone of modern cancer treatment. nih.govmsdmanuals.com Combining therapeutic agents that work through different mechanisms can enhance efficacy and reduce the likelihood of developing drug resistance. nih.govmsdmanuals.com In this context, antimicrobial peptides are being explored for their potential to act synergistically with conventional chemotherapeutic agents. asu.edu

The rationale for this combination is multifaceted. Some peptides may directly potentiate the cytotoxic effects of chemotherapy. mskcc.orgwikipedia.org For instance, they might disrupt the cancer cell membrane, facilitating the entry of the chemotherapeutic drug. Furthermore, some natural compounds used in combination with chemotherapy have been shown to enhance treatment effects and reduce resistance mechanisms. nih.gov

Preclinical studies have shown promise for this approach. For example, combining certain natural compounds with agents like cisplatin (B142131) has been shown to enhance autophagy in colorectal cancer cells. mdpi.com Similarly, the combination of other bioactive compounds with oxaliplatin (B1677828) has demonstrated synergistic reduction in cell growth. mdpi.com The goal of such combinations is to achieve a more potent anti-cancer effect at lower doses of each agent, potentially reducing toxic side effects on healthy tissues. nih.gov

Conceptual Therapeutic Applications

Role in Immunotherapy and Host Defense Enhancement

This compound, a member of the gaegurin family of antimicrobial peptides (AMPs), is increasingly recognized for its potential role as a host defense peptide (HDP). nih.govfrontiersin.org HDPs are crucial components of the innate immune system and are distinguished by their ability not only to directly kill pathogens but also to modulate the host's immune response. nih.govfrontiersin.org This dual functionality positions peptides like this compound as promising candidates for novel immunotherapeutic strategies and for bolstering the body's natural defenses against infection. frontiersin.org While direct and extensive research into the specific immunomodulatory activities of this compound is still emerging, its classification as an HDP allows for an understanding of its potential based on the well-documented functions of this peptide class.

The primary role of HDPs in host defense extends beyond simple antimicrobial action to include a range of immunomodulatory functions. frontiersin.org These peptides can influence the complex network of cellular and molecular interactions that constitute the immune response. Studies have shown that AMPs, as a class, are involved in regulating the inflammatory response, the broader immune system, and pathways related to apoptosis. nih.gov The potential for HDPs to act as immunomodulators means they can help orchestrate a more effective and controlled immune reaction to pathogens.

One of the key mechanisms by which HDPs enhance host defense is through the recruitment and activation of immune cells. frontiersin.org Peptides such as cathelicidins and defensins are known to be chemotactic, meaning they can attract immune cells like monocytes, T cells, and dendritic cells to the site of an infection or injury. ubc.ca This recruitment is a critical first step in mounting a successful immune response. Furthermore, some HDPs can influence the differentiation and activation of these cells, which is essential for clearing infections and developing immunological memory. ubc.ca

In the context of immunotherapy, the ability of HDPs to modulate cytokine production is of significant interest. Cytokines are signaling proteins that play a pivotal role in regulating immune responses. biorxiv.org HDPs can suppress the production of pro-inflammatory cytokines, which can be beneficial in preventing the excessive and damaging inflammation often associated with severe infections, such as sepsis. frontiersin.org Conversely, they can also stimulate the production of chemokines and other signaling molecules that help amplify the immune response when needed. ubc.ca The interaction of HDPs with host cell receptors, such as Toll-like receptors (TLRs), is a likely mechanism for initiating these signaling cascades that lead to cytokine production and the activation of innate immunity. genome.jp

While specific data on this compound's immunomodulatory profile is not extensively detailed in current literature, its structural and functional similarity to other well-characterized HDPs suggests it likely shares these immunomodulatory capabilities. ntu.edu.sgmdpi.com The therapeutic potential of such peptides lies in their ability to both attack invading microbes directly and to fine-tune the host's immune response, leading to a more robust and less harmful resolution of infection.

Research Findings on Host Defense Peptides (General)

Due to the limited specific research on this compound's immunomodulatory effects, the following table summarizes the general functions of Host Defense Peptides (HDPs) as a class, which provides a framework for the potential activities of this compound.

Immunomodulatory FunctionEffect on Host Immune SystemPotential Therapeutic Application
Immune Cell Recruitment Attracts neutrophils, macrophages, mast cells, and T cells to the site of infection. frontiersin.orgEnhancement of pathogen clearance.
Cytokine Modulation Can suppress or stimulate the release of pro- and anti-inflammatory cytokines. frontiersin.orgControl of sepsis and inflammatory disorders.
LPS Neutralization Binds to and neutralizes lipopolysaccharide (LPS), a major component of Gram-negative bacteria that can cause septic shock. frontiersin.orgTreatment for endotoxemia and sepsis.
Enhancement of Phagocytosis Can increase the ability of phagocytic cells to engulf and destroy pathogens.Improved bacterial clearance.
Wound Healing Promotes cell proliferation and angiogenesis (new blood vessel formation). ntu.edu.sgDevelopment of therapies for chronic wounds.
Adjuvant Activity Can enhance the adaptive immune response to vaccines. ubc.caImprovement of vaccine efficacy.

Advanced Research Methodologies and Future Directions for Gaegurin Lk2 Studies

Biophysical Techniques for Membrane Interaction Analysis

Understanding precisely how Gaegurin-LK2 disrupts microbial membranes is fundamental to its development as an antimicrobial agent. A suite of powerful biophysical techniques is being leveraged to analyze this critical interaction at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, has been instrumental in determining the high-resolution, three-dimensional structures of related antimicrobial peptides like Gaegurin 4 in various environments. Such studies reveal how the peptide folds and orients itself upon encountering a hydrophobic environment that mimics a cell membrane, leading to the formation of structures like amphipathic helices. nih.gov This structural information is key to proposing mechanisms of action, such as the formation of "sea-anemone-like" ion pores that lead to cell death. nih.gov

Other surface-sensitive techniques provide real-time data on membrane disruption. Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) can be used to observe how this compound adsorbs to and compromises the integrity of artificial lipid membranes. nih.gov These methods allow researchers to quantify the extent and speed of membrane solubilization or pore formation, offering a dynamic view of the peptide's lytic activity. nih.gov By correlating these biophysical findings with antimicrobial efficacy, a clearer picture of the structure-function relationship emerges, guiding the design of more effective peptide variants.

Technique Information Gained Relevance to this compound
NMR Spectroscopy High-resolution 3D structure in solution and membrane-mimicking environments. nih.govElucidates the conformational changes this compound undergoes to interact with and disrupt microbial membranes. nih.gov
QCM-D Measures mass and viscoelastic changes at the sensor surface in real-time. nih.govQuantifies the binding and membrane-disrupting kinetics of this compound on lipid bilayers. nih.gov
EIS Measures the electrical impedance of a lipid membrane. nih.govDetects the formation of ion channels or pores by this compound, confirming membrane permeabilization. nih.gov
Circular Dichroism (CD) Provides information on the secondary structure (e.g., alpha-helix, beta-sheet) of the peptide.Assesses how this compound's structure changes upon binding to bacterial membranes or their mimics.

High-Throughput Screening for Activity Profiling

To fully characterize the therapeutic window of this compound and to discover improved analogs, researchers can turn to high-throughput screening (HTS). HTS is a drug discovery process that uses automation and robotics to test hundreds of thousands of compounds against a specific biological target in a short period. biorxiv.org

In the context of this compound, HTS can be used to create a detailed activity profile. This involves screening the peptide against vast libraries of different microbial strains, including drug-resistant variants, to precisely map its spectrum of activity. Furthermore, HTS is invaluable for screening libraries of this compound analogs, where specific amino acids have been systematically changed. This process can rapidly identify "hits"—analogs with enhanced potency, reduced toxicity, or improved stability. biorxiv.org

A typical HTS workflow involves several stages. The primary screen identifies initial hits from a large library. jopir.in These hits then proceed to secondary assays for confirmation and to eliminate false positives, which can arise from compound interference with the assay technology itself. jopir.in Finally, quantitative HTS (qHTS) can be employed, which uses multiple concentrations of the peptide to generate dose-response curves, providing robust data on potency and efficacy. plos.org This systematic approach allows for the rapid optimization of this compound's properties.

Computational Approaches in Peptide Design and Mechanism Prediction

In silico methods are revolutionizing peptide drug design, offering a fast and cost-effective way to predict peptide behavior and design novel sequences with enhanced properties. researchgate.net These computational tools can model peptide-receptor interactions and derive design rules before a single peptide is synthesized in the lab. d-nb.info

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a virtual microscope to observe the behavior of this compound at an atomic level. nih.gov By simulating the physical movements of every atom in the peptide and its surrounding environment (such as a bacterial membrane), MD can reveal the precise interactions that drive its antimicrobial function. nih.gov

These simulations can predict how this compound binds to and inserts itself into different types of lipid bilayers, highlighting the key amino acid residues responsible for the interaction. Advanced techniques like Gaussian accelerated Molecular Dynamics (GaMD) can enhance sampling to observe rare but critical events, such as the full process of pore formation. acs.org Furthermore, MD simulations are used to calculate thermodynamic properties like the binding free energy, providing a quantitative measure of how strongly a this compound analog might bind to its target membrane. nih.gov This information is invaluable for rationally designing peptides with improved target affinity.

Machine Learning and Artificial Intelligence in SAR Studies

The relationship between a peptide's sequence (structure) and its biological potency (activity) is known as its Structure-Activity Relationship (SAR). Machine learning (ML) and artificial intelligence (AI) are now being used to decode these complex relationships and accelerate the design of new antimicrobial peptides (AMPs). openreview.netoup.com

In AMP generation, generative models like variational autoencoders (VAEs) or generative adversarial networks (GANs) are used to create entirely new peptide sequences that have a high probability of being active. mdpi.comnih.gov These models can be guided to optimize for multiple properties at once, such as high potency against a specific pathogen and low toxicity to human cells. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models use these computational approaches to create mathematical correlations between molecular structures and their biological activities, enabling the prediction of a peptide's efficacy before it is synthesized. nih.govplos.orgresearchgate.net For this compound, these AI tools can be used to explore its sequence space and design novel analogs with superior therapeutic profiles. brieflands.com

Gene Editing and Biotechnological Production of this compound

The original source of Gaegurin peptides is the skin secretions of frogs, which is not a viable source for large-scale production. mdpi.com Modern biotechnology offers a sustainable and scalable alternative. The process begins with cloning the cDNA that encodes the this compound precursor peptide. mdpi.com This gene can then be inserted into a microbial production host, such as the bacterium Escherichia coli or the yeast Pichia pastoris, which can be grown in large-scale fermenters. mdpi.com

To maximize the yield of the peptide, the production host's genome can be optimized using advanced gene-editing tools like CRISPR/Cas9. This revolutionary technology allows for precise modifications to the host's DNA. For example, genes for proteases that might degrade the this compound product can be deleted. Concurrently, the metabolic pathways that supply the amino acid building blocks for the peptide can be upregulated to channel more resources into its production, a strategy successfully used for producing other biomolecules. mdpi.com This combination of recombinant DNA technology and genome editing provides a powerful platform for the cost-effective and industrial-scale manufacturing of this compound.

Strategies for Overcoming Challenges in Peptide Development

Despite their promise, peptide therapeutics like this compound face several inherent challenges on the path to clinical use. These hurdles include poor stability, rapid clearance from the body, and potential immunogenicity. openreview.netnih.gov However, a range of chemical and formulation strategies are being developed to overcome these limitations.

One of the primary challenges is the susceptibility of peptides to degradation by proteases in the body. nih.gov To enhance stability, several modifications can be made to the peptide's structure. These include:

Cyclization: Linking the peptide's ends to form a ring, which makes it more rigid and resistant to enzymatic breakdown. openreview.net

D-amino acid substitution: Replacing standard L-amino acids with their D-isomers, which are not recognized by most proteases. openreview.net

Use of unnatural amino acids: Incorporating synthetic amino acids can also block protease action. brieflands.com

Terminal modifications: Capping the N- and C-termini of the peptide can prevent degradation by exopeptidases.

Rapid renal clearance is another significant issue that leads to a short half-life in the body. To address this, strategies often focus on increasing the peptide's size, for example, by attaching it to a larger molecule like polyethylene (B3416737) glycol (PEGylation) or an albumin-binding domain. Formulation strategies, such as incorporating the peptide into nanoparticle delivery systems, can also protect it from degradation and improve its pharmacokinetic profile. brieflands.com Addressing these challenges through rational design and advanced formulation is crucial for transforming this compound from a promising lead compound into a successful therapeutic agent.

Challenge Consequence Mitigation Strategy
Proteolytic Degradation Short biological half-life, reduced efficacy. openreview.netCyclization, D-amino acid substitution, use of non-canonical amino acids, terminal capping. openreview.netbrieflands.com
Rapid Renal Clearance Short biological half-life, low bioavailability. openreview.netPEGylation, conjugation to albumin-binding molecules, formulation in nanoparticles.
Poor Cell Permeability Limited ability to reach intracellular targets. openreview.netLipophilic capping, incorporation of peptoid units. openreview.net
High Production Cost Can make the final therapeutic economically unviable. nih.govbrieflands.comOptimization of biotechnological production in microbial hosts (e.g., E. coli, yeast). mdpi.com
Potential Immunogenicity Can trigger an unwanted immune response in the patient. openreview.netSequence modification to remove T-cell epitopes, PEGylation to shield the peptide.

Stability and Biodegradation Considerations

The viability of any peptide as a therapeutic agent is fundamentally linked to its stability and degradation profile. For this compound, while specific long-term stability studies are not yet prevalent in the literature, its stability can be inferred from its structural characteristics and the general behavior of similar antimicrobial peptides (AMPs).

A key structural feature of many amphibian AMPs, including some gaegurins, is the presence of an intramolecular disulfide bridge. This covalent bond significantly enhances conformational stability, making the peptide more resistant to enzymatic degradation and fluctuations in environmental conditions like pH and temperature. However, peptides are inherently susceptible to various degradation pathways. encyclopedia.pub

Chemical Instability:

Hydrolysis: The peptide backbone can be cleaved by water, a reaction often catalyzed by acidic or basic conditions. encyclopedia.pubnih.gov Specific amino acid sequences, such as those containing aspartic acid, can be particularly labile. nih.gov

Deamidation: Asparagine and glutamine residues can lose their side-chain amide group, forming aspartic or glutamic acid, respectively. veeprho.comsigmaaldrich.com This introduces a negative charge, which can alter the peptide's structure and function.

Oxidation: Residues like methionine and cysteine are susceptible to oxidation, which can be induced by exposure to air and certain metal ions. veeprho.comsigmaaldrich.com

Physical Instability:

Aggregation: Peptides can self-assemble into larger, often inactive, aggregates. veeprho.com Factors like concentration, temperature, and pH heavily influence this process. nih.gov

Adsorption: Peptides can stick to the surfaces of containers, leading to a loss of active compound. veeprho.com

Biodegradation: A significant advantage of peptides like this compound is their biodegradability. mdpi.comfrontiersin.org They are typically broken down by proteases in the body into smaller peptides and amino acids, which are then recycled. This reduces the risk of long-term accumulation and associated toxicity, a common concern with conventional small-molecule drugs. mdpi.com Understanding the specific proteases that cleave this compound and the rate of this degradation is a critical area for future research.

To ensure consistent results in research and potential future applications, peptides like this compound should be stored in lyophilized (freeze-dried) form at low temperatures (-20°C or lower). veeprho.comjpt.com Once reconstituted, solutions should be used promptly or stored in frozen aliquots to prevent degradation from repeated freeze-thaw cycles. sigmaaldrich.com

Degradation PathwayDescriptionKey Amino Acids Involved
Hydrolysis Cleavage of the peptide backbone by water, often at extreme pH. encyclopedia.pubnih.govAspartic Acid (Asp) nih.gov
Deamidation Loss of a side-chain amide group, altering charge and structure. veeprho.comsigmaaldrich.comAsparagine (Asn), Glutamine (Gln) veeprho.com
Oxidation Reaction with oxygen, often affecting sulfur-containing residues. veeprho.comsigmaaldrich.comMethionine (Met), Cysteine (Cys) sigmaaldrich.com
Aggregation Self-association of peptide molecules into non-functional clusters. veeprho.comDependent on sequence and conditions nih.gov

Formulation and Delivery System Research (conceptual)

The therapeutic potential of this compound is contingent not only on its intrinsic activity but also on its effective delivery to the target site. Because peptides can be susceptible to degradation and rapid clearance in the body, advanced formulation strategies are essential. mdpi.comnih.gov Conceptually, various drug delivery systems could be employed to enhance the bioavailability, stability, and efficacy of this compound.

Nanoparticle-Based Systems:

Liposomes: These are spherical vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic molecules. frontiersin.orgdiva-portal.org Encapsulating this compound within liposomes could protect it from enzymatic degradation in the bloodstream, prolong its circulation time, and facilitate its delivery to infected tissues. frontiersin.orgnih.gov

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to create nanoparticles that encapsulate the peptide. mdpi.com These systems can offer controlled, sustained release of this compound over an extended period, which could be particularly beneficial for treating persistent infections. mdpi.comresearchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These carriers combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug-loading capacity. diva-portal.orgmdpi.com They are composed of solid lipids and are well-suited for protecting peptides from degradation. diva-portal.org

Hydrogel-Based Systems:

Hydrogels are three-dimensional polymer networks that can hold large amounts of water. They are highly biocompatible and can be designed to be stimuli-responsive (e.g., to changes in temperature or pH), releasing their payload in a controlled manner. nih.govresearchgate.net A this compound-loaded hydrogel could be applied topically for skin infections, providing sustained local release of the peptide.

Microspheres:

Similar to nanoparticles but larger, microspheres made from biodegradable polymers can also provide a sustained-release profile. nih.gov They have been investigated for delivering various peptides and proteins. nih.gov

These conceptual delivery systems offer a pathway to overcome the inherent limitations of peptide-based therapeutics, such as instability and short half-life. researchgate.netnih.gov Future research would involve formulating this compound into these carriers and evaluating their physicochemical properties, release kinetics, and ultimately, their efficacy and safety in preclinical models.

Delivery SystemConceptual Advantage for this compoundKey Materials
Liposomes Protects from degradation, improves biocompatibility. frontiersin.orgnih.govPhospholipids (B1166683) (e.g., phosphatidylcholine) diva-portal.org
Polymeric Nanoparticles Provides sustained and controlled release. mdpi.comPLGA, Chitosan mdpi.com
Hydrogels Ideal for topical application, allows for stimuli-responsive release. nih.govNatural or synthetic polymers nih.gov
Microspheres Enables controlled, long-term release. nih.govBiodegradable polymers (e.g., PLGA) nih.gov

Comparative Genomics and Proteomics of Amphibian Peptidomes

The study of this compound is significantly enriched by placing it within the broader context of amphibian peptidomes. Comparative genomics and proteomics—the large-scale study of genomes and proteins, respectively—reveal the evolutionary history and functional diversification of antimicrobial peptides across different species. plos.orgoup.com

This compound was identified from the skin secretions of the Kuhl's wart frog, Limnonectes kuhlii. This peptide belongs to the gaegurin family, which was first characterized in frogs of the genus Rana. The discovery that the genus Limnonectes shares similar AMP families with Rana suggests a common evolutionary origin for these defense molecules. oup.com

The evolution of amphibian AMPs is a dynamic process characterized by gene duplication and subsequent diversification. plos.orgoup.com An ancestral gene encoding a non-defensive peptide, such as a gastrointestinal hormone, may have been duplicated. plos.org Over evolutionary time, one copy of the gene retained its original function, while the other was free to accumulate mutations. This process, driven by the selective pressure of pathogens in the environment, led to the emergence of peptides with potent antimicrobial activity. plos.orgoup.com

This evolutionary arms race between amphibians and microbes has resulted in an incredible diversity of AMPs. researchgate.netnsf.gov Different species, and even different populations of the same species, often possess unique repertoires of peptides. oup.com By comparing the peptidomes of various amphibians, researchers can:

Identify Novel Peptides: Systematic analysis of skin secretions from understudied species is a proven method for discovering new AMPs with unique properties. nih.govnih.gov

Understand Structure-Function Relationships: By correlating variations in amino acid sequences with differences in antimicrobial activity, scientists can pinpoint which residues are critical for function. This knowledge is invaluable for designing synthetic peptide analogues with improved efficacy or reduced toxicity. nih.gov

Reconstruct Evolutionary History: Comparing the gene sequences of AMP precursors across different frog families allows scientists to build phylogenetic trees that trace the evolution of these defense systems. plos.orgresearchgate.net

The fact that distinct peptide families like gaegurins, temporins, and brevinins are found across different, though related, frog genera highlights a complex evolutionary tapestry of shared ancestry and convergent evolution. tubitak.gov.trnih.gov The study of the entire "peptidome" of a species provides a snapshot of its defensive arsenal, offering insights that cannot be gained by studying a single peptide in isolation. nih.govplos.org

Ethical Considerations in Amphibian-Derived Research

Research involving amphibians, including the collection of skin secretions to isolate peptides like this compound, carries significant ethical responsibilities. The scientific community has established clear guidelines to ensure the humane treatment of animals and the sustainability of wild populations. erenweb.orgthebhs.org

Core Ethical Principles:

Humane Treatment: All procedures must be designed to avoid or minimize distress, pain, and suffering for the animals. erenweb.orgssarherps.org Traumatized animals can exhibit abnormal physiological responses, which can compromise the scientific validity of the research. ucsb.edu

Justification and the 3Rs: The research must be scientifically valid and justified, with the potential benefits outweighing the costs to the animals. This aligns with the "3Rs" principle:

Replacement: Using non-animal methods where possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant results. thebhs.org

Refinement: Improving procedures to minimize harm and enhance animal welfare. erenweb.org

Legal and Regulatory Compliance: Researchers must be knowledgeable of and comply with all international, national, and local regulations governing wildlife research. erenweb.orgucsb.edu This includes obtaining the necessary permits for collection and research, which often require a review of the project's scientific merit and potential impact on native populations. erenweb.orgucsb.edu

Conservation: The conservation status of the species under study must be considered. thebhs.org The removal of animals from the wild should be kept to an absolute minimum, and researchers should make every effort to understand the population status of the species to avoid contributing to its decline. erenweb.orgresearchgate.net

The method for collecting skin secretions typically involves a mild, non-lethal stimulation that causes the glands to release the peptides. While generally considered a low-impact procedure, it is crucial that it is performed by trained personnel to minimize stress on the animal. After the procedure, animals should be returned to their habitat without impairment. erenweb.org

Organizations like the Amphibian Survival Alliance and various herpetological societies provide detailed codes of ethics and guidelines that researchers are expected to follow, ensuring that the quest for novel bioactive compounds does not come at the expense of the animals from which they are derived. thebhs.orgamphibians.org

Q & A

Q. How can researchers leverage machine learning to predict this compound derivatives with enhanced stability?

  • Methodological Answer : Train models on curated datasets of peptide sequences and stability metrics (e.g., half-life in serum). Use features like amino acid composition, hydrophobicity indices, and predicted secondary structures. Validate predictions with in vitro stability assays (e.g., protease resistance). Publish model architectures and training parameters to enable community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.